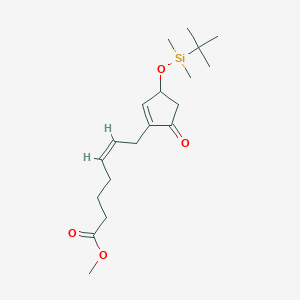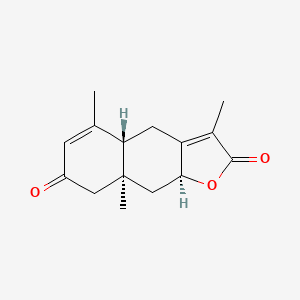
Perrottetinene
Overview
Description
Perrottetinene is a naturally occurring cannabinoid compound found in liverworts from the genus Radula, native to Japan, New Zealand, and Costa Rica. It is structurally similar to tetrahydrocannabinol (THC), the main psychoactive component of marijuana, but with a cis rather than trans conformation and a bibenzyl tailchain instead of pentyl . This compound has garnered interest due to its unique psychoactive properties and potential therapeutic applications.
Preparation Methods
The synthesis of perrottetinene involves several key steps. One of the most recent stereoselective cyclisations was achieved using an Ireland–Claisen rearrangement. The process begins with the regioselective iodination of dihydropinosylvin, followed by phenol formation and subsequent cyclisation to yield this compound . The reaction conditions typically involve the use of dry solvents and an inert atmosphere of dry argon or nitrogen
Chemical Reactions Analysis
Perrottetinene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine for iodination, and acids or bases for cyclisation and rearrangement reactions . The major products formed from these reactions are typically derivatives of this compound, which can be further modified to explore their pharmacological properties.
Scientific Research Applications
Perrottetinene has been the subject of extensive scientific research due to its unique properties. In chemistry, it serves as a model compound for studying cannabinoid synthesis and structure-activity relationships. In biology and medicine, this compound has shown potential as a mild to moderately psychoactive agent through activation of the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) . It has been found to significantly reduce prostaglandin D2 and E2 brain concentrations in mice, indicating potential anti-inflammatory effects . Additionally, its structural similarity to THC makes it a valuable compound for studying the pharmacological effects of cannabinoids.
Mechanism of Action
Perrottetinene exerts its effects by activating the cannabinoid receptors CB1 and CB2. The binding affinity of this compound at CB1 is 481nM, and at CB2 is 225nM . It acts as a partial agonist at these receptors, leading to mild to moderate psychoactive effects. The activation of these receptors also results in the reduction of prostaglandin concentrations, which may contribute to its anti-inflammatory properties .
Comparison with Similar Compounds
Perrottetinene is structurally related to several other compounds, including machaeriol A and other machaeriols found in Machaerium species . Its unique cis conformation and bibenzyl tailchain distinguish it from THC, which has a trans conformation and a pentyl tailchain . This structural difference results in a significantly lower binding affinity for cannabinoid receptors compared to THC, making this compound a less potent psychoactive agent .
Properties
IUPAC Name |
(6aS,10aR)-6,6,9-trimethyl-3-(2-phenylethyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2/c1-16-9-12-20-19(13-16)23-21(25)14-18(15-22(23)26-24(20,2)3)11-10-17-7-5-4-6-8-17/h4-8,13-15,19-20,25H,9-12H2,1-3H3/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHMKBLKWFFFSZ-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)C(OC3=CC(=CC(=C23)O)CCC4=CC=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC1)C(OC3=CC(=CC(=C23)O)CCC4=CC=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028205 | |
| Record name | Perrottetinene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160041-34-9 | |
| Record name | (6aS,10aR)-6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-(2-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160041-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perrottetinene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERROTTETINENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ8N3GKD3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate](/img/structure/B1149281.png)



![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)




